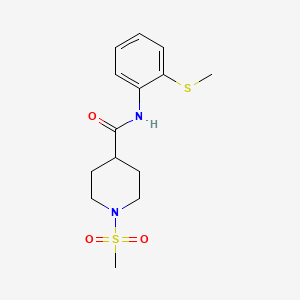

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-20-13-6-4-3-5-12(13)15-14(17)11-7-9-16(10-8-11)21(2,18)19/h3-6,11H,7-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCUBUURVFNNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with 2-(methylthio)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product .

Chemical Reactions Analysis

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, including a piperidine ring and sulfonyl group, which contribute to its biological activity. The molecular formula is , with a molecular weight of 340.4 g/mol .

Neuropharmacology

Research indicates that compounds similar to 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide may exhibit neuroprotective effects. In particular, the selective inhibition of neuronal nitric oxide synthase (nNOS) has been identified as a therapeutic target for neurodegenerative disorders. Studies have shown that modifications to piperidine derivatives can enhance their potency and selectivity against nNOS, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .

Antidepressant Activity

Preliminary studies suggest that piperidine derivatives can influence serotonin and norepinephrine levels in the brain, which are critical pathways in the treatment of depression. The compound's structural attributes may allow it to act as a selective serotonin reuptake inhibitor (SSRI), although further research is necessary to confirm these effects through clinical trials.

Anticancer Research

There is growing interest in the application of sulfonamide-containing compounds in cancer therapy. The presence of the methylsulfonyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. Studies exploring the efficacy of similar compounds have shown promise in preclinical models of various cancers .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of human coronaviruses by targeting viral enzymes and interfering with viral RNA synthesis . The compound’s sulfonyl and methylthio groups play a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the piperidine-4-carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Key Comparative Insights

Substituent Effects on Metabolism :

- The methylsulfonyl (Ms) group in the target compound confers superior metabolic stability compared to ethylsulfonyl (e.g., in ) due to reduced oxidative susceptibility.

- Compounds with chlorinated aryl groups (e.g., ) exhibit slower hepatic clearance but risk bioaccumulation.

Binding Affinity and Selectivity :

- The 2-(methylthio)phenyl (Mtp) group in the target compound provides a balance of lipophilicity and steric bulk, enhancing receptor interactions compared to bulkier benzothiazole substituents (e.g., ).

- Nitro groups (e.g., ) improve binding to electron-deficient pockets but may reduce solubility.

Synthetic Accessibility :

- The target compound’s synthesis is more straightforward than analogues requiring multi-step functionalization (e.g., benzothiazole derivatives in or nitro-substituted phenyl in ).

ADME Properties :

Biological Activity

1-(Methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a complex organic compound with significant biological activity, particularly in antimicrobial and potential anticancer contexts. Its unique structure, characterized by a piperidine ring and functional groups such as methylthio and methylsulfonyl, contributes to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₂O₂S₂

- CAS Number : 122547-72-2

- Key Functional Groups :

- Piperidine ring

- Methylthio group

- Methylsulfonyl group

The presence of these functional groups allows the compound to engage in various chemical reactions, influencing its biological activity.

Antimicrobial Activity

Research indicates that 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Inhibitory effects |

| Staphylococcus aureus | Inhibitory effects |

The sulfonamide moiety in the compound is crucial for its interaction with bacterial enzymes, potentially inhibiting their function and contributing to its antimicrobial effects.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Affinity : The sulfonamide group facilitates binding to specific bacterial enzymes, inhibiting their activity.

- Electrophilic Aromatic Substitution : The presence of methylthio and methylsulfonyl groups enhances reactivity in electrophilic aromatic substitution reactions.

- Potential Interaction with Resistance Mechanisms : Ongoing research aims to elucidate how this compound interacts with receptors or enzymes involved in bacterial resistance mechanisms.

Anticancer Potential

Emerging studies suggest that compounds structurally related to 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide may also exhibit anticancer properties. For example, research on related sulfonamide derivatives has indicated:

- Induction of Ferroptosis : Similar compounds have been shown to induce ferroptosis in tumor cells by modulating pathways involving key proteins like NRF2 and GPX4.

- Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit tumor cell proliferation and migration, suggesting potential therapeutic applications in cancer treatment .

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial properties of various sulfonamide derivatives, 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide was highlighted for its effectiveness against resistant strains of bacteria. The study utilized standard microbiological techniques to evaluate the minimum inhibitory concentrations (MICs) against E. coli and S. aureus, demonstrating significant inhibitory activity compared to control compounds.

Study on Anticancer Activity

Another investigation focused on the structural analogs of this compound revealed that they could trigger ferroptosis in cancer cells through the KEAP1-NRF2-GPX4 axis. This pathway is critical for regulating oxidative stress responses in cells. The study found that treatment with these compounds resulted in increased lipid peroxidation and elevated reactive oxygen species (ROS), leading to cell death in various cancer cell lines .

Q & A

Q. What are the key synthetic routes for 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions using activating agents like EDCI or HOBt in solvents such as dimethylformamide (DMF) or dichloromethane .

- Step 2: Introduction of the methylsulfonyl group via sulfonation under controlled temperatures (0–5°C) to avoid overreaction .

- Step 3: Functionalization of the phenyl ring with methylthio groups using thiolation reagents (e.g., NaSH) in methanol .

Optimization: Reaction yields are maximized by adjusting solvent polarity, temperature gradients, and catalyst loading (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) verify molecular weight and substituent positions .

- Purity Assessment: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensure >95% purity .

- Crystallinity: X-ray diffraction (XRD) identifies polymorphic forms, crucial for stability studies .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with:

- Enzyme Inhibition: Sulfonamide moieties target carbonic anhydrase isoforms (e.g., CA-IX) via zinc-binding interactions .

- Receptor Binding: The piperidine scaffold may modulate G-protein-coupled receptors (GPCRs) linked to neurological pathways .

- Cytotoxicity Screening: IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) are determined using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

-

Modification Sites:

Site Impact Example Piperidine ring Rigidity affects receptor binding affinity N-Methylation enhances lipophilicity Sulfonyl group Electron-withdrawing properties influence enzyme inhibition Substitution with trifluoromethyl improves potency Methylthio phenyl Steric bulk modulates selectivity Ortho-substitution reduces off-target effects

Q. How should researchers resolve contradictions in biological data?

- Case Example: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration in cell culture). Validate using orthogonal methods:

- Surface plasmon resonance (SPR) for binding kinetics .

- Gene expression profiling (qPCR) to confirm target engagement .

- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to compare datasets from independent labs .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

- ADME Modeling: Tools like SwissADME estimate:

- LogP: ~2.1 (moderate lipophilicity) .

- BBB Permeability: Low due to sulfonamide polarity, suggesting peripheral action .

- Docking Simulations: AutoDock Vina predicts binding poses in CA-IX active sites (∆G = -9.2 kcal/mol) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Key Issues:

- Intermediate Stability: Sulfonamide intermediates prone to hydrolysis require anhydrous conditions .

- Purification: Column chromatography scalability is limited; switch to recrystallization in ethanol/water mixtures .

- Yield Optimization: Batch vs. flow chemistry comparisons show 15% higher yields in continuous flow reactors .

Q. How does stereochemistry influence biological activity?

- Chiral Centers: The piperidine ring’s chair conformation impacts receptor binding. Enantiomeric separation via chiral HPLC (Chiralpak IA column) reveals >90% selectivity for the (R)-isomer in CA-IX inhibition .

- Racemic Mixtures: Test both enantiomers in parallel to identify dominant pharmacophores .

Methodological Guidance

Q. How to design dose-response experiments for in vivo studies?

- Protocol:

- Controls: Include vehicle (5% DMSO in saline) and reference inhibitors (e.g., acetazolamide for CA-IX) .

Q. What strategies mitigate toxicity in lead optimization?

- In Silico Filters: Remove structural alerts (e.g., mutagenic nitro groups) using Derek Nexus .

- In Vitro Assays: HepG2 cell viability assays and hERG channel inhibition screening (patch-clamp) .

- Metabolite Identification: LC-HRMS detects reactive intermediates (e.g., sulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.